4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide
Description
4-Amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a synthetic isothiazole dicarboxamide derivative characterized by a central isothiazole ring substituted with amino groups at positions 3 and 3.
Properties
IUPAC Name |
4-amino-3-N-methyl-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-3-5-9(6-4-8)7-17-14(20)12-10(15)11(18-21-12)13(19)16-2/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPXSVYVKMWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thioamide and a nitrile oxide, cyclization can be induced to form the isothiazole core.
Functional Group Introduction: The introduction of amino, methyl, and benzyl groups can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the methyl and benzyl groups can be added through alkylation reactions.
Final Assembly: The final compound is assembled by coupling the functionalized isothiazole with the appropriate carboxamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in drug development.
Antimicrobial Activity
Research has indicated that compounds with isothiazole structures possess significant antimicrobial properties. The synthesis and evaluation of various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
| Study | Organism Tested | Activity | Method Used |
|---|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | Disk Diffusion | |
| Escherichia coli | Significant Inhibition | Minimum Inhibitory Concentration (MIC) |
Anticancer Potential
The anticancer properties of 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide have been the focus of several studies. It has shown activity against various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HePG2 (Liver Cancer) | 15.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10.7 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |
Case Study 1: Antimicrobial Evaluation
In a study conducted by researchers, the compound was tested against a panel of bacterial strains, including resistant strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer effects of this compound was performed using MTT assays on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential as a therapeutic agent.
Structural Modifications and Their Effects
The structure of the compound allows for various modifications that can enhance its biological activity. For instance, substituting different groups at the N3 or N5 positions can lead to improved efficacy or selectivity for specific targets.
Mechanism of Action
The mechanism of action of 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The isobutyl group in ’s analog may reduce enzymatic degradation compared to the target’s methyl group, though this could also increase steric hindrance .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are absent, inferences can be drawn from analogs:
- ’s Analog : The hydroxyphenyl and furanyl groups may enhance binding to polar enzyme pockets (e.g., kinases), contrasting with the target’s hydrophobic 4-methylbenzyl group .
- ’s Discontinued Analog : Discontinuation () may reflect poor solubility or toxicity, underscoring the need for balanced substituent design in the target compound .
Biological Activity
4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an isothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound could act as a modulator of certain receptors, influencing signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 50 μg/mL, indicating its potential as a lead compound for antibiotic development. -
Anticancer Properties :
In vitro assays conducted on several cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values ranged from 20 to 30 μM, suggesting moderate potency compared to established chemotherapeutics. -
Anti-inflammatory Effects :
Research demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound may exert protective effects against chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
